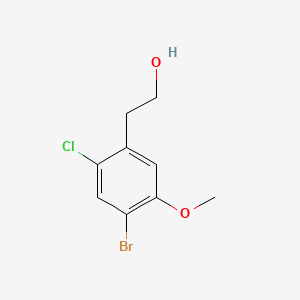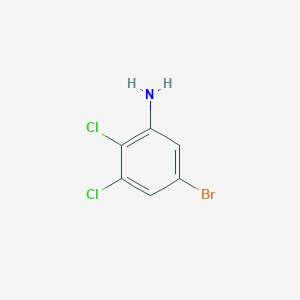
5-Bromo-2,3-dichloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,3-dichloroaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine and chlorine atoms attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dichloroaniline typically involves the bromination and chlorination of aniline derivatives. One common method includes the bromination of 2,3-dichloroaniline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under controlled temperature conditions to ensure the selective substitution of the bromine atom.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
5-Bromo-2,3-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .
科学的研究の応用
5-Bromo-2,3-dichloroaniline has several applications in scientific research:
作用機序
The mechanism of action of 5-Bromo-2,3-dichloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,3-Dichloroaniline: Similar in structure but lacks the bromine atom.
2,4-Dichloroaniline: Another isomer with chlorine atoms at different positions.
3,4-Dichloroaniline: Differently substituted aniline with chlorine atoms at the 3 and 4 positions.
Uniqueness
5-Bromo-2,3-dichloroaniline is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties.
特性
分子式 |
C6H4BrCl2N |
|---|---|
分子量 |
240.91 g/mol |
IUPAC名 |
5-bromo-2,3-dichloroaniline |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 |
InChIキー |
YQKHCZHEROVCCA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)
![6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B13922994.png)

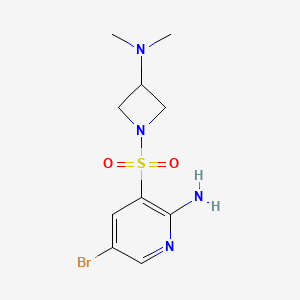
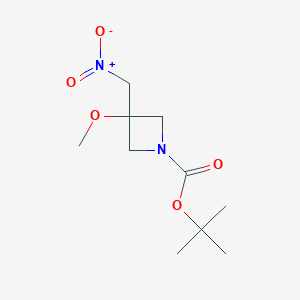
![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)

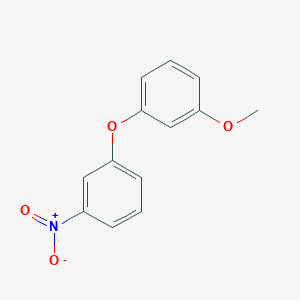
![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
